molecular formula C10H5ClFNO2 B13673464 3-Chloro-5-fluoroisoquinoline-4-carboxylic acid

3-Chloro-5-fluoroisoquinoline-4-carboxylic acid

Cat. No.: B13673464
M. Wt: 225.60 g/mol
InChI Key: XXJCFMCRNYPRDF-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoroisoquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by the presence of chlorine and fluorine atoms attached to the isoquinoline ring, along with a carboxylic acid functional group

Preparation Methods

The synthesis of 3-Chloro-5-fluoroisoquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-chloro-5-fluoroaniline with pyruvic acid and benzaldehyde in ethanol, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity of the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

3-Chloro-5-fluoroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-5-fluoroisoquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Chloro-5-fluoroisoquinoline-4-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development.

Properties

Molecular Formula

C10H5ClFNO2

Molecular Weight

225.60 g/mol

IUPAC Name

3-chloro-5-fluoroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H5ClFNO2/c11-9-8(10(14)15)7-5(4-13-9)2-1-3-6(7)12/h1-4H,(H,14,15)

InChI Key

XXJCFMCRNYPRDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C(=C2C(=C1)F)C(=O)O)Cl

Origin of Product

United States

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